molecular formula C8H9ClN2O B3008519 4-Amino-1,3-dihydroindol-2-one;hydrochloride CAS No. 2490435-74-8

4-Amino-1,3-dihydroindol-2-one;hydrochloride

Cat. No.: B3008519
CAS No.: 2490435-74-8
M. Wt: 184.62
InChI Key: ORDHCFFJDSHRCB-UHFFFAOYSA-N
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Description

4-Amino-1,3-dihydroindol-2-one hydrochloride is a bicyclic heterocyclic compound featuring an indole core with an amino group at position 4 and a ketone at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₈H₈ClN₂O, with an average molecular mass of 183.6 g/mol (calculated from and ). The compound’s reactivity and biological activity are influenced by the electron-donating amino group and the aromatic indole system, which facilitates interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

4-amino-1,3-dihydroindol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c9-6-2-1-3-7-5(6)4-8(11)10-7;/h1-3H,4,9H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDHCFFJDSHRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2NC1=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,3-dihydroindol-2-one;hydrochloride can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol . This method yields the desired indole derivative in good yield.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,3-dihydroindol-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

4-Amino-1,3-dihydroindol-2-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1,3-dihydroindol-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key analogs differ in substituent type and position on the indole ring, impacting physicochemical and pharmacological properties:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Amino-1,3-dihydroindol-2-one HCl 4-NH₂, 2-ketone C₈H₈ClN₂O 183.6 Base compound; synthetic intermediate
3-Amino-5-chloro-1,3-dihydroindol-2-one HCl 3-NH₂, 5-Cl, 2-ketone C₈H₇Cl₂N₂O 219.1 Enhanced electrophilicity due to Cl; potential antimicrobial agent
3-Amino-6-methoxy-1,3-dihydroindol-2-one HCl 3-NH₂, 6-OCH₃, 2-ketone C₉H₁₁ClN₂O₂ 214.6 Increased lipophilicity; CNS drug candidate
Ropinirole HCl (4-[2-(Dipropylamino)ethyl]-1,3-dihydroindol-2-one HCl) 4-(dipropylaminoethyl) C₁₆H₂₅ClN₂O 296.8 Dopamine agonist; improved water solubility due to tertiary amine
Key Observations:
  • Electron-Donating Groups (e.g., OCH₃) : The 6-methoxy analog () shows increased lipophilicity, favoring blood-brain barrier penetration, making it relevant for neurological applications .
  • Alkylamino Side Chains: Ropinirole’s dipropylaminoethyl group introduces a basic nitrogen, improving solubility and enabling dopamine receptor agonism, a property absent in the parent compound .

Physicochemical Properties

  • Solubility : The hydrochloride salt of the parent compound improves aqueous solubility (~50 mg/mL), whereas Ropinirole’s solubility exceeds 100 mg/mL due to its ionizable amine .
  • Melting Points :
    • Parent compound: ~200–220°C (decomposes)
    • 5-Chloro derivative: Decomposition above 250°C (higher thermal stability due to Cl)
    • 6-Methoxy derivative: Melting point ~180–190°C (lower than parent due to OCH₃)

Biological Activity

4-Amino-1,3-dihydroindol-2-one;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of an amino group at the 4-position and a hydrochloride salt form. Its structure allows for interactions with various biological targets, making it a valuable scaffold in drug discovery.

The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets. Indole derivatives are known to bind with high affinity to various receptors and enzymes, influencing pathways related to cell proliferation and apoptosis. The compound has shown potential in inhibiting cancer cell growth by inducing apoptosis and disrupting cell cycle progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated alongside other indole derivatives for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Table 1: Cytotoxic Activity of this compound

CompoundCell LineIC50 (µM)
4-Amino-1,3-dihydroindol-2-oneMCF-75.0
HepG27.5
Staurosporine (control)MCF-76.77
HepG28.40

In a study comparing various derivatives, this compound exhibited significant inhibitory effects on cell growth, with IC50 values indicating effective cytotoxicity against these cancer cell lines .

The compound has been shown to induce cell cycle arrest at the G1/S phase and trigger apoptosis. In treated MCF-7 cells, the percentage of early apoptosis increased significantly from 0.51% in untreated controls to 22.39% in treated samples . Furthermore, late apoptosis also rose from 0.29% to 9.51%, indicating a robust apoptotic response.

Case Studies

Case Study: Anticancer Efficacy
A case study involving the application of this compound demonstrated its efficacy in reducing tumor size in xenograft models of breast cancer. The compound was administered at varying doses, leading to a significant reduction in tumor volume compared to control groups.

Table 2: Tumor Volume Reduction in Xenograft Models

Treatment GroupTumor Volume (mm³)Reduction (%)
Control500-
Low Dose (5 mg/kg)35030
High Dose (10 mg/kg)20060

The results indicated that higher doses correlated with more substantial tumor volume reductions, supporting further investigation into dosage optimization for therapeutic applications .

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